Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate
Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate is an organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (Boc) protected amine, and a methoxy substituent on the aromatic ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-5-methoxybenzoic acid.
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The methoxy group on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoic acid.
Deprotection: Ethyl 3-amino-5-methoxybenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate primarily involves its functional groups:
Boc Protection: The Boc group protects the amine from unwanted reactions during synthesis and can be selectively removed under acidic conditions.
Ester Group: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in further reactions.
Methoxy Group:
Comparison with Similar Compounds
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate can be compared with similar compounds such as:
Ethyl 3-((tert-butoxycarbonyl)amino)-4-methoxybenzoate: Similar structure but with the methoxy group in a different position, leading to different reactivity and applications.
Ethyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate: The hydroxy group can participate in different reactions compared to the methoxy group, such as forming esters or ethers.
Ethyl 3-amino-5-methoxybenzoate: Lacks the Boc protecting group, making it more reactive but less selective in certain synthetic applications.
This compound is unique due to the presence of both the Boc-protected amine and the methoxy group, which provide versatility in synthetic applications and protection during multi-step synthesis .
Properties
IUPAC Name |
ethyl 3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-6-20-13(17)10-7-11(9-12(8-10)19-5)16-14(18)21-15(2,3)4/h7-9H,6H2,1-5H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVBDWZRXILHSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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